2,2,2-trichloro-N-(2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H5Cl3N2O It is characterized by the presence of three chlorine atoms, a cyanophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-cyanophenylamine+trichloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloromethyl group.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2,2,2-Trichloro-N-(2-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group and the cyanophenyl moiety can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,2-Trichloro-N-(4-cyanophenyl)acetamide: Similar structure but with the cyanophenyl group in the para position.
2,2,2-Trichloro-N-(3-cyanophenyl)acetamide: Similar structure but with the cyanophenyl group in the meta position.
Uniqueness: 2,2,2-Trichloro-N-(2-cyanophenyl)acetamide is unique due to the ortho position of the cyanophenyl group, which can influence its reactivity and interactions compared to its para and meta counterparts.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-4-2-1-3-6(7)5-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSXYHCNASCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.